Chlorthalidone-d4

説明

BenchChem offers high-quality Chlorthalidone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorthalidone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

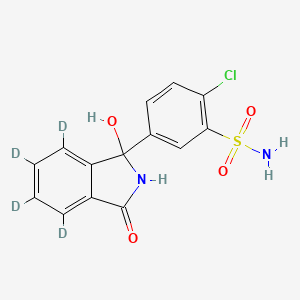

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVXMEBJLZRO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorthalidone-d4: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Chlorthalidone-d4, a deuterated analog of the diuretic drug Chlorthalidone. Designed for professionals in research and drug development, this document delves into the core characteristics of this stable isotope-labeled compound and its critical role in analytical methodologies. As a Senior Application Scientist, the following information is synthesized from established technical data and field-proven insights to ensure accuracy and practical relevance.

Introduction: The Significance of Deuterated Standards

Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1][2] In pharmacokinetic, metabolic, and quantitative bioanalytical studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Chlorthalidone-d4, with four deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based assays.[3][4] Its chemical behavior is nearly identical to the unlabeled parent drug, Chlorthalidone, yet it is distinguishable by its higher mass. This mass shift allows for the precise quantification of Chlorthalidone in complex biological matrices by correcting for variability in sample preparation and instrument response.

Physicochemical Properties of Chlorthalidone-d4

The fundamental physical and chemical properties of Chlorthalidone-d4 are crucial for its handling, storage, and application in analytical methods. These properties have been compiled from various authoritative sources and are summarized below.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4, 5, 6, 7-d4)benzenesulfonamide | [5] |

| Alternate IUPAC Name | 2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | [6] |

| CAS Number | 1794941-44-8 | [5][6] |

| Unlabeled CAS Number | 77-36-1 | [6] |

| Molecular Formula | C₁₄H₇D₄ClN₂O₄S | [5] |

| Molecular Weight | 342.79 g/mol | [5] |

| Synonyms | Chlortalidone isoindol-4,5,6,7-d4, 3-Hydroxy-3-[4-chloro-3-sulfamylphenyl]phthalimidine-d4, Chlorthalidon-d4, Hygroton-d4, Igroton-d4, Phthalamudine-d4, Zambesil-d4, NSC 69200-d4 | [5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid, Light yellow solid, Crystalline solid | [3][7][8] |

| Solubility | DMSO: 41 mg/mL (with ultrasonic and warming) Ethanol: ~10 mg/mL (unlabeled) DMSO & DMF: ~30 mg/mL (unlabeled) Water, Ether, Chloroform: Practically insoluble (unlabeled) Methanol: Soluble (unlabeled) Ethanol: Slightly soluble (unlabeled) | [1][3][8][9] |

| Storage Conditions | Powder: -20°C for long-term (up to 3 years) In Solution: -80°C for 6 months; -20°C for 1 month | [3][6][10] |

| Purity | Typically >95% or >98% by HPLC | [6][11] |

Analytical Applications and Methodologies

Chlorthalidone-d4 is primarily utilized as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] Its application is crucial for the accurate determination of Chlorthalidone in pharmaceutical formulations and biological samples.

Rationale for Use as an Internal Standard

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. Deuterated standards like Chlorthalidone-d4 are considered the "gold standard" for LC-MS based quantification because their physicochemical properties are very similar to the unlabeled analyte. This similarity ensures that any sample loss during extraction, or fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree, thus maintaining an accurate ratio for quantification.

General Experimental Workflow for Quantitative Analysis

The following workflow outlines the typical steps for the quantification of Chlorthalidone in a biological matrix using Chlorthalidone-d4 as an internal standard.

Caption: General workflow for the quantitative analysis of Chlorthalidone using Chlorthalidone-d4.

Step-by-Step Protocol for Stock Solution Preparation

Accurate preparation of stock solutions is fundamental to the integrity of the quantitative assay.

-

Equilibration: Allow the vial of Chlorthalidone-d4 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a precise amount of the Chlorthalidone-d4 powder using a calibrated analytical balance.

-

Dissolution: Dissolve the powder in a suitable organic solvent, such as DMSO, to a known concentration (e.g., 1 mg/mL).[3] The use of sonication and gentle warming may be necessary to ensure complete dissolution.[3]

-

Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for optimal stability.[3][10]

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent system to the desired concentration for spiking into samples.

Quality Control and Validation

The use of Chlorthalidone-d4 as an internal standard must be validated to ensure the reliability of the analytical method. Key validation parameters include:

-

Isotopic Purity: The isotopic purity of Chlorthalidone-d4 should be high to prevent any contribution to the unlabeled analyte signal.

-

Chemical Purity: The chemical purity, typically determined by HPLC, should be greater than 95-98%.[6][11]

-

Stability: The stability of Chlorthalidone-d4 in stock solutions and in biological matrices under various storage and processing conditions must be assessed.

The relationship between Chlorthalidone and its deuterated standard is foundational to the analytical method's accuracy.

Caption: Logical relationship of Chlorthalidone and its deuterated internal standard in quantitative analysis.

Conclusion

Chlorthalidone-d4 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-characterized physical and chemical properties, coupled with its function as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods for the quantification of Chlorthalidone. The insights and protocols provided in this guide are intended to support the effective application of Chlorthalidone-d4 in a laboratory setting, ultimately contributing to the generation of high-quality data in drug development and clinical research.

References

-

Veeprho. Chlorthalidone-D4 | CAS 1794941-44-8. [Link]

-

Drugs.com. Chlorthalidone: Package Insert / Prescribing Information. [Link]

-

PubChem. Chlorthalidone-d4 | C14H11ClN2O4S | CID 71314848. [Link]

-

accessdata.fda.gov. (chlorthalidone) Tablets USP 15 mg and 25 mg DESCRIPTION Thalitone. [Link]

-

PubChem. Chlorthalidone | C14H11ClN2O4S | CID 2732. [Link]

-

Wikipedia. Chlortalidone. [Link]

-

PharmaCompass.com. Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Pharmaffiliates. CAS No : 1794941-44-8| Chemical Name : Chlorthalidone-d4. [Link]

-

DailyMed. Chlorthalidone. [Link]

-

Cambridge Bioscience. Chlorthalidone-d4 - MedChem Express. [Link]

-

Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. [Link]

-

MDPI. Tailoring Chlorthalidone Aqueous Solubility by Cocrystallization: Stability and Dissolution Behavior of a Novel Chlorthalidone-Caffeine Cocrystal. [Link]

-

PubMed. Quantitative determination of chlorthalidone in pharmaceutical dosage forms by high-pressure liquid chromatography. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chlorthalidone-D4 Chlortalidone-D4 - High-Purity Deuterated Reference Standard for LC-MS/MS Calibration (CAS 1794941-44-8) [witega.de]

- 5. veeprho.com [veeprho.com]

- 6. Chlorthalidone-d4 | CAS 1794941-44-8 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chlorthalidone-d4 - MedChem Express [bioscience.co.uk]

A Technical Guide to the Synthesis and Characterization of Chlorthalidone-d4 for Pharmacokinetic and Bioanalytical Research

This document provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of Chlorthalidone-d4 (2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4,5,6,7-d4)benzenesulfonamide). Intended for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical sciences, this guide emphasizes the rationale behind the procedural choices, ensuring a robust and reliable synthesis of this critical internal standard.

Introduction: The Rationale for a Deuterated Analog

Chlorthalidone is a thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl− symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3][4][5] Accurate quantification of Chlorthalidone in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[6] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, creates a compound that is chemically identical to the analyte but has a distinct, higher mass.[7] Chlorthalidone-d4 is designed for this purpose; it co-elutes chromatographically with unlabeled Chlorthalidone but is easily differentiated by a mass spectrometer, correcting for variability in sample preparation and instrument response.[8][9][10] This guide details the process of creating and validating Chlorthalidone-d4 for such demanding research applications.

Synthetic Strategy and Execution

The synthesis of Chlorthalidone-d4 requires a strategic approach that introduces the deuterium atoms at a position on the molecule that is not susceptible to back-exchange under physiological or analytical conditions. The IUPAC name, 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4,5,6,7-d4)benzenesulfonamide, confirms that the four deuterium atoms are located on the aromatic ring of the isoindolinone moiety.[11] This necessitates the use of a deuterated precursor in the synthetic pathway.

The chosen strategy is a modification of established synthesis routes for Chlorthalidone, beginning with a deuterated phthalic anhydride derivative.[12]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid and reacting it with a deuterated ammonia source, or more practically, by adapting a known industrial synthesis that builds the isoindolinone ring. A plausible route involves the condensation of 2-amino-5-chlorobenzenesulfonamide with phthalic-d4 anhydride, followed by reduction. However, a more direct and commonly referenced approach starts with 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, which can be cyclized. For the purpose of this guide, we will adapt a known process for Chlorthalidone, assuming the availability of the key deuterated intermediate.[12]

The key transformation is the cyclization and amination of a deuterated benzoylbenzoic acid derivative.

Caption: Proposed synthetic pathway for Chlorthalidone-d4.

Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

Objective: To synthesize Chlorthalidone-d4 from 2-(4-chloro-3-sulfamoylbenzoyl-d4)benzoic acid.

Materials:

-

2-(4-chloro-3-sulfamoylbenzoyl-d4)benzoic acid (starting material)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-(4-chloro-3-sulfamoylbenzoyl-d4)benzoic acid (1 equivalent) in methanol (5 volumes).

-

Base Addition: Separately, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (2.0 equivalents) in a minimal amount of water and add it to the methanolic suspension. The causality here is that the base deprotonates the hydroxylamine, forming the reactive nucleophile required for the initial condensation and subsequent cyclization.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of cold deionized water (20 volumes).

-

Precipitation: Acidify the aqueous mixture to pH 2-3 with 2N HCl. The acidification protonates the phenoxide intermediate, rendering the product insoluble and causing it to precipitate out of the solution.

-

Filtration: Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

Drying: Dry the crude product under vacuum at 60°C for 8-12 hours to yield crude Chlorthalidone-d4.

Purification Protocol

Objective: To purify the crude Chlorthalidone-d4 to ≥98% chemical purity.

Method: Recrystallization. This method is chosen for its efficiency in removing process-related impurities that have different solubility profiles from the desired product.

Procedure:

-

Dissolve the crude Chlorthalidone-d4 in a minimal amount of hot acetone or a mixture of dimethylformamide and water.[12]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Characterization and Quality Control

A rigorous analytical workflow is essential to validate the identity, purity, and isotopic enrichment of the synthesized Chlorthalidone-d4. This validation ensures its suitability as an internal standard.

Caption: Analytical workflow for the characterization of Chlorthalidone-d4.

Mass Spectrometry: Identity and Isotopic Enrichment

Principle: Mass spectrometry (MS) provides definitive confirmation of the molecular weight. For Chlorthalidone-d4, the molecular weight is expected to be approximately 342.79 g/mol , which is 4 Da higher than the unlabeled compound (approx. 338.77 g/mol ).[13][14] High-resolution MS can also determine the isotopic distribution, which is critical for confirming enrichment.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of Chlorthalidone-d4 in 50:50 acetonitrile:water.

-

Chromatography:

-

Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm).[10]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]

-

Scan Mode: Full scan from m/z 100-500 to observe the parent ion.

-

Monitored Ions (for MRM): For Chlorthalidone, m/z 337.1 → 146.05; for Chlorthalidone-d4, m/z 341.1 → 150.05.[10] The shift of +4 in both the parent and fragment ion confirms deuterium retention.

-

Data Interpretation:

| Compound | Theoretical Mass (Monoisotopic) | Expected [M-H]⁻ Ion (m/z) | Observed [M-H]⁻ Ion (m/z) |

| Chlorthalidone | 338.02 g/mol | 337.0 | ~337.0 |

| Chlorthalidone-d4 | 342.05 g/mol [11] | 341.1 | ~341.1 |

Isotopic Enrichment Analysis: The relative intensities of the ion clusters around m/z 341 (for D4), 340 (D3), 339 (D2), etc., are used to calculate the isotopic purity. A high-quality standard should have a deuterated purity of >98%.[15]

NMR Spectroscopy: Structural Confirmation

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure and, crucially, the location of the deuterium labels. The absence of signals corresponding to the protons on the isoindolinone aromatic ring provides direct evidence of successful deuteration at the intended positions.[16]

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Chlorthalidone-d4 in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[16]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Interpretation: Compare the resulting spectrum with that of an authentic standard of unlabeled Chlorthalidone. The key diagnostic feature will be the significant reduction or complete absence of signals in the aromatic region corresponding to the phthalimidine protons (H-4, H-5, H-6, H-7). The signals for the other protons on the chlorobenzenesulfonamide ring should remain intact.

HPLC: Chemical Purity

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the chemical purity of the synthesized compound by separating it from any starting materials, by-products, or other impurities.[17]

Protocol: HPLC-UV Purity Assay

-

Sample Preparation: Prepare a 100 µg/mL solution of Chlorthalidone-d4 in the mobile phase.

-

Chromatographic Conditions:

-

Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. The chemical purity should be ≥98% for use as a reference standard.

Summary of Quality Control Specifications:

| Parameter | Method | Specification | Rationale |

| Identity | LC-MS, ¹H NMR | Conforms to structure | Ensures the correct compound was synthesized. |

| Chemical Purity | HPLC-UV | ≥ 98.0% | Guarantees the standard is free from significant chemical impurities.[18][19] |

| Isotopic Purity | LC-MS | ≥ 98% D4 | Confirms high isotopic enrichment, minimizing isotopic crosstalk in analyses. |

| Molecular Weight | LC-MS | Matches theoretical [M-H]⁻ | Confirms successful incorporation of four deuterium atoms. |

Conclusion

The synthesis and rigorous characterization of Chlorthalidone-d4 are critical for its intended use as a reliable internal standard in high-stakes bioanalytical research. The methodologies outlined in this guide, from a strategically planned synthesis to multi-platform analytical validation, provide a comprehensive framework for producing a high-purity, well-characterized research tool. Adherence to these self-validating protocols ensures that the resulting Chlorthalidone-d4 will enable accurate and precise quantification in pharmacokinetic and other drug development studies.

References

-

National Center for Biotechnology Information (2024). Chlorthalidone - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Wikipedia (2024). Chlortalidone. Available at: [Link]

-

Patsnap Synapse (2024). What is the mechanism of Chlorthalidone? Available at: [Link]

-

National Center for Biotechnology Information (2024). Chlorthalidone. PubChem Compound Summary for CID 2732. Available at: [Link]

-

Dr.Oracle (2025). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? Available at: [Link]

-

Pediatric Oncall (n.d.). Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

-

Drugs.com (2023). Chlorthalidone: Package Insert / Prescribing Information. Available at: [Link]

-

Veeprho (n.d.). Chlorthalidone-D4 | CAS 1794941-44-8. Available at: [Link]

-

Pharmacology Mentor (n.d.). Chlorthalidone. Available at: [Link]

-

National Center for Biotechnology Information (2024). Chlorthalidone-d4. PubChem Compound Summary for CID 71314848. Available at: [Link]

-

ResearchGate (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... [Diagram]. Available at: [Link]

-

Scientific Research Publishing (2023). Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Cambridge Bioscience (n.d.). Chlorthalidone-d4 - MedChem Express. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Chlorthalidone. NIST WebBook. Available at: [Link]

- Google Patents (2018). WO2018158777A1 - Improved process for the preparation of chlorthalidone.

-

Journal of Drug Delivery and Therapeutics (2019). HPLC Method Development and Validation for Estimation of Chlorthalidone in Tablet Dosage Form. Available at: [Link]

-

International Journal of Advanced Research in Medical and Pharmaceutical Sciences (2017). method validation and development of chlorthalidone by rp-hplc. Available at: [Link]

-

Pharmaffiliates (n.d.). Chlorthalidone-d4 | CAS No : 1794941-44-8. Available at: [Link]

-

GlobalData (2024). Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? Available at: [Link]

-

Isotope Science / Alfa Chemistry (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions. Available at: [Link]

- Google Patents (2021). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

PubMed (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Available at: [Link]

-

Apicule (n.d.). 3-Dehydroxy Chlorthalidone (CAS No: 82875-49-8) API Intermediate Manufacturers. Available at: [Link]

- Google Patents (2017). WO2017045648A1 - Preparation method for deuterated compound.

-

CORE (2013). QUANTIFICATION OF CHLORTHALIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY UV, INFRARED SPECTROPHOTOMETRY AND SPECTROFLUORIM. Available at: [Link]

Sources

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Chlortalidone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. veeprho.com [veeprho.com]

- 9. Chlorthalidone-D4 Chlortalidone-D4 - High-Purity Deuterated Reference Standard for LC-MS/MS Calibration (CAS 1794941-44-8) [witega.de]

- 10. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 11. Chlorthalidone-d4 | C14H11ClN2O4S | CID 71314848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 13. Chlorthalidone-d4 - MedChem Express [bioscience.co.uk]

- 14. Chlorthalidone [webbook.nist.gov]

- 15. isotope.com [isotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jddtonline.info [jddtonline.info]

- 18. Chlorthalidone-d4 | CAS 1794941-44-8 | LGC Standards [lgcstandards.com]

- 19. esschemco.com [esschemco.com]

Navigating the Procurement and Application of Chlorthalidone-d4: A Technical Guide for Researchers

For researchers and professionals in drug development and bioanalysis, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical overview of Chlorthalidone-d4, a deuterated analog of the diuretic drug Chlorthalidone, focusing on its procurement, supplier evaluation, and application in pharmacokinetic studies.

The Critical Role of Chlorthalidone-d4 in Bioanalysis

Chlorthalidone is a long-acting thiazide-like diuretic used to treat hypertension and edema.[1] Accurate quantification of Chlorthalidone in biological matrices is essential for pharmacokinetic and bioequivalence studies. Chlorthalidone-d4, with a CAS Number of 1794941-44-8 and a molecular formula of C14H7D4ClN2O4S, serves as an ideal internal standard for these analyses.[2][3] The incorporation of four deuterium atoms provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical and physical properties. This ensures that Chlorthalidone-d4 co-elutes with Chlorthalidone during chromatographic separation and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[4][5]

The primary application of Chlorthalidone-d4 is as an internal standard in LC-MS/MS methods for the precise quantification of Chlorthalidone in biological samples such as plasma and urine.[6][7][8] Its use is crucial for achieving the accuracy and precision required by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[6]

Supplier Landscape and Procurement Strategy

The selection of a reliable supplier for Chlorthalidone-d4 is a critical first step that directly impacts the quality and integrity of research data. Several reputable suppliers offer this stable isotope-labeled compound.

| Supplier | Purity | Available Pack Sizes | Quality Certifications (if available) |

| LGC Standards | >95% (HPLC) | 1 mg, 10 mg, 25 mg | Offers Certificate of Analysis.[2] |

| Clearsynth | High Purity | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Accompanied by Certificate of Analysis.[3] |

| Pharmaffiliates | High Purity | Contact for details | Provides Certificate of Analysis. |

| Veeprho | High Purity | Contact for quote | Offers Certificate of Analysis. |

| ESS (Expert Synthesis Solutions) | 97.5% by HPLC; >98% atom D | 10 mg, 25 mg, 50 mg, 100 mg | Offers Certificate of Analysis and SDS. |

| MedChem Express | 98.49% | 1 mg | - |

| Simson Pharma Limited | High Quality | Contact for details | Accompanied by Certificate of Analysis. |

Due Diligence in Supplier Selection:

A meticulous evaluation of potential suppliers is essential. The following workflow outlines a systematic approach to selecting the most suitable provider for your research needs.

Sources

- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorthalidone-d4 | CAS 1794941-44-8 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. wjpps.com [wjpps.com]

- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 8. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of Chlorthalidone-d4

Introduction: The Significance of Deuteration in Chlorthalidone Research

For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotopes represents a powerful tool in elucidating metabolic pathways, quantifying analytes with high precision, and enhancing the pharmacokinetic profiles of therapeutic agents. Chlorthalidone-d4, a deuterated analog of the widely prescribed thiazide-like diuretic Chlorthalidone, is a prime example of such a tool. The substitution of four hydrogen atoms with deuterium on the isoindole ring provides a stable isotopic label, making it an invaluable internal standard for mass spectrometry-based quantification of Chlorthalidone in biological matrices.[1][2][3]

This technical guide provides a comprehensive overview of the safety data, handling precautions, and operational protocols for Chlorthalidone-d4. Moving beyond a mere recitation of safety data sheet (SDS) information, this document aims to provide a deeper, scientifically-grounded understanding of why specific procedures are recommended, empowering researchers to work safely and effectively with this and other deuterated compounds.

Section 1: Understanding the Compound - Physicochemical Properties and Toxicological Profile

Chlorthalidone-d4 shares the same core structure as its parent compound but with a slightly higher molecular weight due to the presence of four deuterium atoms.[4] While deuteration can subtly alter physical properties, the primary toxicological considerations for Chlorthalidone-d4 are extrapolated from the extensive data available for Chlorthalidone.[5][6]

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | 2-Chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | [4][7] |

| CAS Number | 1794941-44-8 | [4][7][8] |

| Molecular Formula | C₁₄H₇D₄ClN₂O₄S | [9] |

| Molecular Weight | 342.79 g/mol | [8][9] |

| Appearance | White to off-white solid | [9][10] |

| Solubility | Soluble in DMSO, Methanol, and aqueous base | [9][10] |

Toxicological Hazard Overview

The toxicological properties of Chlorthalidone-d4 have not been as exhaustively investigated as the parent compound.[10] Therefore, it is prudent to handle it with the same level of caution as Chlorthalidone. The primary hazards are associated with potential irritation and the pharmacological effects of the parent compound if absorbed.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact.[10][11] Ingestion may be harmful.[10]

-

Chronic Effects & Pharmacological Considerations: Chlorthalidone is a potent diuretic that can lead to fluid and electrolyte imbalances with prolonged or excessive exposure.[12][13] Key concerns include hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia.[12][13] While occupational exposure is unlikely to reach therapeutic doses, these inherent pharmacological activities underscore the need for stringent containment.

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

The cornerstone of safely handling Chlorthalidone-d4 lies in a combination of engineering controls, appropriate PPE, and meticulous laboratory practices. The following protocols are designed to minimize exposure and maintain the isotopic integrity of the compound.

Engineering Controls

-

Ventilation: All handling of powdered Chlorthalidone-d4 should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[10]

-

Static Control: Grounding of all equipment containing the material is recommended to prevent dust accumulation and potential ignition.[10][11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[5][10] |

| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes.[5][10] |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5][10] |

| Respiratory Protection | NIOSH-approved respirator (if not in a fume hood) | Prevents inhalation of fine particles.[10][11] |

Workflow for Handling Chlorthalidone-d4

The following diagram outlines the recommended workflow for handling Chlorthalidone-d4, from receiving to storage.

Caption: Recommended workflow for Chlorthalidone-d4 handling.

Section 3: Storage, Stability, and Isotopic Integrity

Proper storage is paramount not only for safety but also for maintaining the chemical and isotopic purity of Chlorthalidone-d4.

Storage Conditions

-

Temperature: For long-term storage, a temperature of -20°C is recommended to ensure stability.[8][9][10] For short-term storage of solutions, -20°C for up to one month or -80°C for up to six months is advised.[9][14]

-

Container: Keep the compound in a tightly sealed, original container to prevent moisture ingress.[10][15]

-

Atmosphere: While not always explicitly stated for this specific compound, a general best practice for deuterated compounds, especially those susceptible to hydrogen-deuterium (H-D) exchange, is to handle them under an inert atmosphere like dry nitrogen or argon to prevent isotopic dilution from atmospheric moisture.[5][15]

Stability Considerations

Chlorthalidone-d4 is generally stable under recommended storage conditions.[10] However, exposure to strong oxidizing agents should be avoided.[10] Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and toxic chlorides may be formed.[10]

Section 4: Spill Management and Emergency Procedures

In the event of an accidental release, a structured and informed response is crucial to mitigate risks.

Spill Cleanup Protocol

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[11]

-

Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation.[10][11] A HEPA-filtered vacuum cleaner can also be used.[11] Dampening the powder with a small amount of water may help to reduce dust.[11]

-

Collection: Place the spilled material into a labeled, sealed container for hazardous waste disposal.[10][11]

-

Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][10] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10] |

Section 5: Waste Disposal

All waste containing Chlorthalidone-d4, including unused product, contaminated materials, and rinsate, must be treated as hazardous waste.

Disposal Protocol

-

Segregation: Collect all Chlorthalidone-d4 waste in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7][10][11] Do not allow the material to enter drains or surface water.[7]

-

Empty Containers: After proper rinsing, empty containers can be disposed of as regular laboratory waste, ensuring the original label is defaced. The rinsate should be collected as hazardous waste.[5] For non-flush list medicines in a non-laboratory setting, mixing with an unappealing substance and placing it in the trash is an option if a take-back program is unavailable.[16]

Conclusion: A Commitment to Safety and Scientific Excellence

Chlorthalidone-d4 is a valuable tool for advancing pharmaceutical research. Its safe and effective use hinges on a thorough understanding of its properties and the implementation of robust handling protocols. By integrating the principles of hazard containment, personal protection, and meticulous laboratory practice, researchers can confidently and safely leverage the power of deuterated compounds in their scientific endeavors. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet for the specific lot of material being used.

References

-

Chlorthalidone - StatPearls - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

Chlortalidone - Wikipedia . Source: Wikipedia. [Link]

-

What is the mechanism of Chlorthalidone? - Patsnap Synapse . Source: Patsnap. [Link]

-

Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall . Source: Pediatric Oncall. [Link]

-

Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem - NIH . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

CHLORTHALIDONE TABLETS, USP - DailyMed . Source: U.S. National Library of Medicine. [Link]

-

Chlorthalidone: MedlinePlus Drug Information . Source: MedlinePlus, U.S. National Library of Medicine. [Link]

-

Chlorthalidone-d4 | C14H11ClN2O4S | CID 71314848 - PubChem . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

THALITONE (chlorthalidone) tablets, for oral use . Source: U.S. Food and Drug Administration. [Link]

-

Regulatory Considerations for Deuterated Products - Salamandra . Source: Salamandra. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates . Source: Pharmaffiliates. [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry . Source: Alfa Chemistry. [Link]

-

Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA . Source: U.S. Food and Drug Administration. [Link]

Sources

- 1. Chlorthalidone-D4 Chlortalidone-D4 - High-Purity Deuterated Reference Standard for LC-MS/MS Calibration (CAS 1794941-44-8) [witega.de]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chlorthalidone-d4 | C14H11ClN2O4S | CID 71314848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. salamandra.net [salamandra.net]

- 7. witega.de [witega.de]

- 8. Chlorthalidone-d4 | CAS 1794941-44-8 | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. esschemco.com [esschemco.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CHLORTHALIDONE TABLETS, USP [dailymed.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]

A Technical Guide to the Role of Chlorthalidone-d4 in Therapeutic Drug Monitoring

Abstract

Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing patient outcomes by maintaining drug concentrations within a target therapeutic window. For drugs like chlorthalidone, a long-acting thiazide-like diuretic, precise quantification is paramount for balancing efficacy and safety. This technical guide provides an in-depth exploration of the role of Chlorthalidone-d4, a deuterated stable isotope-labeled internal standard, in the bioanalytical quantification of chlorthalidone. We will detail the principles of TDM, the rationale for using stable isotope-labeled internal standards, and provide a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This guide is intended for researchers, clinical scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methods for chlorthalidone.

The Clinical Imperative for Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) is the clinical science of measuring medication concentrations in blood to refine dosage regimens.[1] The primary goal is to individualize therapy to maximize efficacy while minimizing the risk of adverse effects.[1] TDM is most valuable for medications characterized by:

-

A narrow therapeutic range.

-

Significant pharmacokinetic variability between individuals.[2]

-

A clear correlation between drug concentration and clinical effect or toxicity.[1]

-

Difficulty in assessing clinical response objectively.

While not universally mandated for all diuretics, TDM for chlorthalidone can be crucial in specific clinical scenarios, such as in patients with renal impairment, those on complex polypharmacy regimens where drug interactions are a concern, or when therapeutic failure or toxicity is suspected.[3]

Chlorthalidone: Pharmacological Profile

Chlorthalidone is a thiazide-like diuretic that reduces blood pressure primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[4][5][6] This action increases the excretion of sodium, chloride, and water, thereby reducing extracellular fluid and plasma volume.[7][8] It is a first-line agent for hypertension and is also used to manage edema.[4]

Key pharmacokinetic parameters underscore its unique profile and the potential need for monitoring:

| Parameter | Value | Clinical Implication |

| Half-Life | 40-60 hours[9] | Long duration of action allows for once-daily dosing but also means accumulation can occur, and steady-state may take longer to achieve. |

| Bioavailability | ~65%[9] | Moderate bioavailability can contribute to inter-individual variability in plasma concentrations. |

| Protein Binding | ~75%[9] | High protein binding, particularly to carbonic anhydrase in red blood cells, contributes to its long half-life. |

| Excretion | Primarily unchanged in urine[9] | Renal function is a critical determinant of drug clearance. |

Given its long half-life and reliance on renal excretion, patients with compromised kidney function can experience altered pharmacokinetics, increasing the risk of electrolyte imbalances (e.g., hypokalemia) and other adverse effects.[3][4]

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification is critically dependent on the use of an appropriate internal standard (IS).

An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to any sample processing. Its purpose is to correct for variations that can occur during the analytical workflow, including:

-

Sample Preparation: Compensates for analyte loss during extraction or protein precipitation steps.

-

Injection Volume: Normalizes for minor inconsistencies in the autosampler.

-

Matrix Effects: Corrects for the suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).

The most effective IS is a stable isotope-labeled (SIL) version of the analyte.

Chlorthalidone-d4: The Optimal Internal Standard

Chlorthalidone-d4 is the deuterated analog of chlorthalidone, where four hydrogen atoms on the isoindole ring have been replaced with deuterium. This substitution makes it the ideal IS for chlorthalidone quantification for several fundamental reasons:

-

Chemical and Physical Identity: It is chemically identical to chlorthalidone, ensuring it has the same extraction recovery, chromatographic retention time, and ionization efficiency.

-

Co-elution: It elutes from the chromatography column at the exact same time as chlorthalidone, ensuring it experiences the identical matrix effects at the moment of ionization.

-

Mass Distinguishability: The four-Dalton mass difference allows the mass spectrometer to detect and quantify it separately from the unlabeled analyte.

By measuring the peak area ratio of the analyte to the SIL-IS, the method effectively cancels out most sources of analytical variability, leading to highly precise and accurate results.

Technical Protocol: Quantification of Chlorthalidone in Human Plasma

This section outlines a robust and validated LC-MS/MS method for the quantification of chlorthalidone in human plasma using Chlorthalidone-d4 as the internal standard. This protocol is based on established methodologies and is intended as a comprehensive guide.[7]

Principle

Plasma samples are fortified with Chlorthalidone-d4 and subjected to liquid-liquid extraction. The resulting extract is analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of chlorthalidone to Chlorthalidone-d4 against a calibration curve.

Materials and Reagents

-

Reference Standards: Chlorthalidone, Chlorthalidone-d4 (isotopic and chemical purity >98%)

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate

-

Reagents: Formic Acid (>98% purity), Ammonium Acetate

-

Water: Type 1 (18.2 MΩ·cm)

-

Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Chlorthalidone and Chlorthalidone-d4 in methanol.

-

Working Standards: Serially dilute the Chlorthalidone primary stock with 50:50 Methanol:Water to prepare calibration standards (e.g., covering a range of 2-1000 ng/mL).[4]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Chlorthalidone-d4 primary stock with 50:50 Methanol:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen for its ability to efficiently remove proteins and phospholipids from plasma, which are major sources of matrix effects, while providing good recovery for the analyte and IS.

-

Aliquot: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the Internal Standard Working Solution to every tube (except double blanks). Vortex briefly. This early addition is critical for the IS to track the analyte through every subsequent step.

-

Extract: Add 500 µL of Ethyl Acetate.

-

Mix: Vortex for 2 minutes to ensure thorough mixing and analyte extraction into the organic phase.

-

Separate: Centrifuge at 13,000 x g for 5 minutes to pellet precipitated proteins and separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer (~450 µL) to a new tube.

-

Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:Water with 1 mM Ammonium Acetate). Vortex to dissolve. This step ensures compatibility with the LC mobile phase.

LC-MS/MS Method Parameters

| Parameter | Condition | Rationale |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm | C18 is a robust stationary phase for retaining moderately non-polar compounds like chlorthalidone. |

| Mobile Phase A | Water with 1 mM Ammonium Acetate | Ammonium acetate acts as a buffer to stabilize pH and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic solvent for reverse-phase chromatography. |

| Gradient | Start at 20% B, ramp to 95% B, re-equilibrate | A gradient is used to elute the analyte efficiently and clean the column of late-eluting matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Injection Volume | 5 µL | |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Ionization Mode | ESI Negative | Chlorthalidone contains acidic protons (sulfonamide) that are readily deprotonated, making it sensitive in negative ion mode. |

| Source Temp. | 150°C[4] | |

| Desolvation Temp. | 400°C[4] |

Mass Spectrometry: MRM Transitions

Causality: MRM provides exceptional specificity. The first quadrupole (Q1) selects the deprotonated molecule (precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment (product ion) for detection. This two-stage filtering process virtually eliminates chemical noise.

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Chlorthalidone | 337.0 | 189.8 | 35[4] | Optimized experimentally |

| Chlorthalidone-d4 | 341.0 | 189.8 | 35[4] | Optimized experimentally |

Note: The product ion m/z 189.8 corresponds to a fragment where the deuterated ring is lost, hence it is the same for both the analyte and the IS. An alternative transition for Chlorthalidone-d4 could be 341.1 → 150.05.[4] Instrument parameters like collision energy must be optimized empirically.

Method Validation: Ensuring Trustworthiness

A TDM assay must be rigorously validated to ensure its reliability for clinical decision-making. The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The demonstration that the response is directly proportional to the concentration over a defined range.

-

Accuracy & Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. Assessed at multiple concentrations (LQC, MQC, HQC) within and across days.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a post-extraction spiked sample.

-

Matrix Effect: The assessment of ionization suppression or enhancement from the biological matrix.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).[7]

Conclusion

The accurate measurement of chlorthalidone is essential for optimizing its therapeutic use and ensuring patient safety in specific clinical contexts. Chlorthalidone-d4 serves as the cornerstone for developing robust, precise, and accurate bioanalytical methods. As a stable isotope-labeled internal standard, it co-elutes with and behaves identically to the parent drug throughout the entire analytical process, effectively correcting for inevitable variations in sample preparation and instrument response. The detailed LC-MS/MS protocol provided in this guide represents a field-proven approach that, when properly validated, provides a trustworthy system for therapeutic drug monitoring and pharmacokinetic research, ultimately enabling data-driven clinical decisions.

References

-

Saraner, N., Güney, B. and Sağlam, O. (2025) Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Open Journal of Applied Sciences, 15, 1706-1715. [Link]

-

Patel, M. (2025) BIOANALYTICAL METHOD DEVELOPMENT, VALIDATION AND STABILITY FOR ESTIMATION OF CHLORTHALIDONE IN HUMAN PLASMA BY USING LC-ESI- MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Shah, S. et al. (2017) The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application. Biomedical Chromatography. [Link]

-

National Center for Biotechnology Information. Chlorthalidone. PubChem Compound Summary for CID 2732. [Link]

-

Wikipedia. (2024) Chlortalidone. [Link]

-

Sica, D. A. (2024) Chlorthalidone. StatPearls. [Link]

-

ResolveMass Laboratories Inc. (2025) Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018) International Journal of Research and Analytical Reviews. [Link]

-

Patsnap Synapse. (2024) What is the mechanism of Chlorthalidone? [Link]

-

Pediatric Oncall. Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

Dr.Oracle. (2025) What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? [Link]

-

Drugs.com. (2024) Chlorthalidone Monograph for Professionals. [Link]

-

Drugs.com. (2023) Chlorthalidone: Package Insert / Prescribing Information. [Link]

-

National Center for Biotechnology Information. Chlorthalidone-d4. PubChem Compound Summary for CID 71314848. [Link]

-

Watson, D. G. (2020) Best practice in therapeutic drug monitoring. British Journal of Clinical Pharmacology. [Link]

-

Buclin, T. et al. (2020) The Steps to Therapeutic Drug Monitoring: A Structured Approach Illustrated With Imatinib. Frontiers in Pharmacology. [Link]

-

ResolveMass Laboratories Inc. (2025) Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

Sources

- 1. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 2. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpps.com [wjpps.com]

- 5. Chlorthalidone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Investigation of Chlorthalidone-d4 in Pharmacokinetic Screening

Foreword: The Imperative for Precision in Early-Phase Pharmacokinetics

In the landscape of drug discovery and development, the early assessment of a compound's pharmacokinetic (PK) profile is a critical determinant of its future success.[1] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) allows for the early selection of viable candidates and the elimination of those with unfavorable properties, saving invaluable time and resources.[2][3] This guide provides a detailed technical framework for conducting a preliminary pharmacokinetic screening study of Chlorthalidone, a widely prescribed thiazide-like diuretic, utilizing its stable isotope-labeled (SIL) counterpart, Chlorthalidone-d4, as an internal standard.[4]

Chlorthalidone is characterized by a long elimination half-life (40-60 hours) and extensive distribution into red blood cells, which contributes to its prolonged therapeutic effect.[5][6] These properties make precise quantification over an extended period essential for accurate PK profiling. The gold standard for such bioanalytical quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of an appropriate internal standard (IS).[1]

A deuterated internal standard, such as Chlorthalidone-d4, is the superior choice for this application.[7][8] It is chemically identical to the analyte (Chlorthalidone) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1][4] This structural near-identity ensures it behaves virtually identically during sample extraction, chromatography, and ionization, yet is distinguishable by the mass spectrometer.[9] This co-eluting, chemically analogous behavior allows the IS to perfectly compensate for variability in sample preparation and instrument response, a principle that forms the bedrock of robust, reliable, and defensible bioanalytical data.[1][9]

This document is structured to guide researchers through the entire preliminary PK investigation process, from the foundational development of a robust bioanalytical method to the design and execution of an in-vivo screening study and the subsequent data analysis.

Part 1: Bioanalytical Method Development & Validation using LC-MS/MS

The primary objective is to develop a selective, sensitive, and robust method for quantifying Chlorthalidone in a biological matrix (typically plasma) using Chlorthalidone-d4 as the internal standard. The method must be validated according to established regulatory guidelines to ensure the reliability of the data.[10][11]

Causality in Method Design: Foundational Choices

-

Analyte & Internal Standard: Chlorthalidone is a monosulfamyl diuretic.[12] Chlorthalidone-d4 serves as the ideal IS because its physicochemical properties are nearly identical to the unlabeled drug, ensuring it tracks the analyte through the entire analytical process.[1][13]

-

Instrumentation: An LC-MS/MS system is chosen for its superior sensitivity and selectivity, which are crucial for detecting low concentrations of the drug in a complex biological matrix like plasma.[14][15]

-

Ionization Mode: Chlorthalidone's structure, containing acidic protons on the sulfonamide group, makes it amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative mode is selected to generate the [M-H]⁻ precursor ion, often yielding higher sensitivity and cleaner spectra for this class of compounds.[14][16]

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is often selected for screening studies due to its speed, simplicity, and cost-effectiveness, making it suitable for high-throughput analysis.[1][2]

Step-by-Step Protocol:

-

Prepare Working Solutions:

-

Accurately weigh and dissolve Chlorthalidone and Chlorthalidone-d4 in a suitable solvent (e.g., methanol) to create primary stock solutions (e.g., 1 mg/mL).[1]

-

Perform serial dilutions to prepare a working standard solution of Chlorthalidone for the calibration curve and a working solution of Chlorthalidone-d4 (e.g., 100 ng/mL).[1]

-

-

Sample Spiking:

-

Aliquot 100 µL of blank plasma (or study sample) into a 1.5 mL microcentrifuge tube.

-

Spike with the appropriate Chlorthalidone working standard (for calibration curve and Quality Control samples).

-

Add a small, fixed volume (e.g., 10 µL) of the Chlorthalidone-d4 working solution to all samples (except blanks) to achieve a final concentration of approximately 100 ng/mL.

-

-

Precipitation:

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if needed to improve peak shape) to the 100 µL plasma sample. The 3:1 ratio of organic solvent to plasma is a standard starting point for efficient protein removal.

-

-

Vortex & Centrifuge:

-

Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and drug extraction.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 92-well plate, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase to ensure compatibility with the LC system.

-

Vortex briefly and centrifuge again to pellet any remaining particulates before injection.

-

Experimental Protocol: LC-MS/MS Conditions

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure accurate quantification.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | ||

| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for moderately polar compounds like Chlorthalidone.[14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps with protonation in positive mode but can also improve peak shape in negative mode. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[16] |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, balancing speed and separation efficiency.[15] |

| Gradient | 20% B to 95% B over 3 min, hold, re-equilibrate | A gradient is used to elute the analyte efficiently while cleaning the column of late-eluting components. |

| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |

| MS/MS System | ||

| Ionization Mode | ESI Negative | Optimal for Chlorthalidone's chemical structure.[14][16] |

| MRM Transition (Chlorthalidone) | Q1: 337.0 -> Q3: 189.0 | Represents the fragmentation of the deprotonated molecule. Specific fragments must be optimized experimentally.[15] |

| MRM Transition (Chlorthalidone-d4) | Q1: 341.0 -> Q3: 193.0 | The +4 Da mass shift is monitored in both the precursor and product ions, ensuring specificity. |

| Dwell Time | 100 ms | Balances signal intensity with the ability to acquire sufficient data points across the chromatographic peak. |

| Collision Energy (CE) | Optimized experimentally | Tuned to maximize the intensity of the product ion for highest sensitivity. |

Bioanalytical Method Validation

Before analyzing study samples, the method must be validated to prove it is reliable. Validation is performed according to regulatory guidance such as the FDA's Bioanalytical Method Validation Guidance.[10][17][18]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria (per FDA/ICH M10 Guidance[10][11]) |

|---|---|---|

| Selectivity | Ensure no interference from matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | Measured at LLOQ and at least 3 other QC levels (low, medium, high). Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |

| Recovery | Assess the efficiency of the extraction process. | Not a strict requirement, but should be consistent and reproducible across QC levels. |

| Matrix Effect | Evaluate the impact of matrix components on analyte ionization (suppression or enhancement). | Calculated matrix factor should be consistent across different lots of matrix. %CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Ensure the analyte is stable under various handling and storage conditions. | Analyte concentration should remain within ±15% of the baseline value under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Part 2: Preliminary Pharmacokinetic Screening Study Design

The goal of a preliminary PK screen is to rapidly assess key parameters like Cmax, Tmax, and exposure (AUC) to aid in candidate selection.[2][19]

Causality in Study Design

-

Animal Model: The rat is a commonly used model for early PK screening due to its well-characterized physiology, manageable size, and cost-effectiveness.[15][20]

-

Dose & Administration Route: An oral gavage (PO) administration at a single dose level (e.g., 10 mg/kg) is typical for screening to assess oral bioavailability characteristics. The dose is chosen based on expected therapeutic levels or previous in-vitro data.

-

Sampling Scheme: The blood sampling time points are critical and must be designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (Tmax), and elimination (later time points). Given Chlorthalidone's long half-life of 40-60 hours[5][21], the sampling schedule must extend long enough to characterize the elimination phase.

Experimental Workflow: In-Vivo Study

Caption: Workflow for a preliminary in-vivo pharmacokinetic study.

Step-by-Step Protocol: In-Vivo Study

-

Animal Acclimatization: House male Wistar rats (n=3-5 per group) in appropriate housing for at least 3 days to acclimate to the facility.

-

Dose Preparation: Prepare a homogenous formulation of Chlorthalidone in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Pre-Dose Procedures: Fast animals overnight (~12 hours) before dosing but allow free access to water. Collect a pre-dose blood sample (Time = 0).

-

Dosing: Administer the Chlorthalidone formulation via oral gavage at the target dose.

-

Blood Sampling: Collect sparse blood samples (~100-150 µL) via a suitable route (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant like K2EDTA.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Transfer the resulting plasma into clearly labeled cryovials and store at -80°C until bioanalysis.

Part 3: Pharmacokinetic Data Analysis

Once the plasma samples are analyzed using the validated LC-MS/MS method, the resulting concentration-time data is used to calculate key PK parameters. This is typically performed using non-compartmental analysis (NCA) software.[2]

Data Processing Workflow

Caption: Workflow for pharmacokinetic data analysis.

Key Pharmacokinetic Parameters

The following parameters provide a snapshot of the drug's behavior in the body.

Table 3: Hypothetical Pharmacokinetic Data and Calculated Parameters

A. Mean Plasma Concentration-Time Data (n=3 rats, 10 mg/kg PO Dose)

| Time (h) | Mean Concentration (ng/mL) | SD |

|---|---|---|

| 0.0 | 0.0 | 0.0 |

| 0.5 | 150.5 | 25.1 |

| 1.0 | 450.2 | 60.8 |

| 2.0 | 890.7 | 110.3 |

| 4.0 | 1250.3 | 150.9 |

| 8.0 | 1100.1 | 130.5 |

| 24.0 | 650.8 | 85.2 |

| 48.0 | 280.4 | 45.6 |

| 72.0 | 120.9 | 22.1 |

B. Calculated PK Parameters (Mean ± SD)

| Parameter | Description | Value |

|---|---|---|

| Tmax (h) | Time to reach maximum plasma concentration. | 4.0 |

| Cmax (ng/mL) | Maximum observed plasma concentration. | 1250.3 ± 150.9 |

| AUC(0-last) (h*ng/mL) | Area under the concentration-time curve from time 0 to the last measurable time point. | 45,870 ± 5,120 |

| t½ (h) | Elimination half-life. | 42.5 ± 4.8 |

| CL/F (L/h/kg) | Apparent total body clearance. | 0.218 ± 0.025 |

| Vz/F (L/kg) | Apparent volume of distribution. | 13.2 ± 1.5 |

Note: Data are illustrative and for demonstration purposes only.

Interpretation of Results

-

Tmax: A Tmax of 4 hours suggests a relatively moderate rate of oral absorption.[22]

-

Cmax & AUC: These values provide a measure of the extent of systemic exposure to the drug. They are crucial for comparing different formulations or dose levels.

-

t½ (Half-life): A long half-life of ~42 hours in rats is consistent with the known prolonged duration of action in humans and indicates slow elimination from the body.[5][6]

-

CL/F & Vz/F: Apparent clearance and volume of distribution give insights into the drug's elimination rate and how widely it distributes throughout the body, respectively. The large Vz/F suggests extensive distribution into tissues (or, in Chlorthalidone's case, red blood cells).[6]

Conclusion

This guide outlines a comprehensive and scientifically grounded approach for the preliminary pharmacokinetic investigation of Chlorthalidone using Chlorthalidone-d4 as an internal standard. By anchoring the study in a robustly validated LC-MS/MS method, the resulting data provides a reliable foundation for making critical go/no-go decisions in the drug discovery pipeline. The use of a deuterated internal standard is not merely a technical detail but a fundamental component of ensuring data integrity, precision, and accuracy.[1][7] The insights gained from this type of screening study are indispensable for guiding lead optimization, designing further preclinical studies, and ultimately, increasing the probability of developing a safe and effective therapeutic agent.

References

- Chlorthalidone - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? - Dr.Oracle. (2025). Dr.Oracle.

- Application Notes and Protocols: The Role of Deuterated Standards in Pharmacokinetic Studies. (n.d.). Benchchem.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Celerion.

- Chlortalidone - Wikipedia. (n.d.). Wikipedia.

- USFDA guidelines for bioanalytical method valid

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- Bioanalytical Method Valid

- bioanalytical method development, validation and stability for estimation of chlorthalidone in human plasma by using lc-esi- ms/ms . (2025). World Journal of Pharmacy and Pharmaceutical Sciences.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.

- Pharmacokinetics of chlorthalidone. (n.d.). Semantic Scholar.

- Chlorthalidone. (2006). Hypertension.

- Pharmacokinetics (PK) Screening. (n.d.).

- Chlorthalidone-d4. (n.d.). MedchemExpress.com.

- Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Scirp.org.

- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.).

- Rapid Pharmacokinetic Screening for Drug Discovery. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.

- A Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Telmisartan and Chlorthalidone in Rat Plasma and its Application to a Pharmacokinetic Study. (n.d.). Taylor & Francis Online.

- LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimiz

- Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. (n.d.).

- Systematic screening for pharmacokinetic interactions during drug development. (n.d.). PubMed.

- PHARM 309 Pharmacokinetic Studies: Design Considerations. (n.d.). University of Washington.

- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). PubMed.

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2015).

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020).

- Chlorthalidone-d4. (n.d.). Clearsynth.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. criver.com [criver.com]

- 3. criver.com [criver.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. droracle.ai [droracle.ai]

- 6. ahajournals.org [ahajournals.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. fda.gov [fda.gov]

- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 12. ijpsm.com [ijpsm.com]

- 13. clearsynth.com [clearsynth.com]

- 14. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 15. tandfonline.com [tandfonline.com]

- 16. wjpps.com [wjpps.com]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. moh.gov.bw [moh.gov.bw]

- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chlortalidone - Wikipedia [en.wikipedia.org]

- 22. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Beyond the Standard: A Technical Guide to the Advanced Applications of Chlorthalidone-d4

A Senior Application Scientist's Perspective on Leveraging Deuteration for Deeper Mechanistic Insights in Drug Development

Introduction: Reimagining the Role of a Labeled Compound